molecular formula C19H30N2O3 B5782643 2-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B5782643
M. Wt: 334.5 g/mol
InChI Key: KFFUTDYVEDAMFF-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethoxyphenyl group and a tetramethylpiperidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through the methylation of a phenol derivative.

    Acetamide Formation: The intermediate is then reacted with acetic anhydride to form the acetamide group.

    Introduction of the Tetramethylpiperidinyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacology.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanamide: A closely related compound with a similar structure but different functional groups.

    2-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propionamide: Another analog with variations in the acyl group.

Uniqueness

What sets 2-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-18(2)11-14(12-19(3,4)21-18)20-17(22)10-13-7-8-15(23-5)16(9-13)24-6/h7-9,14,21H,10-12H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFUTDYVEDAMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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